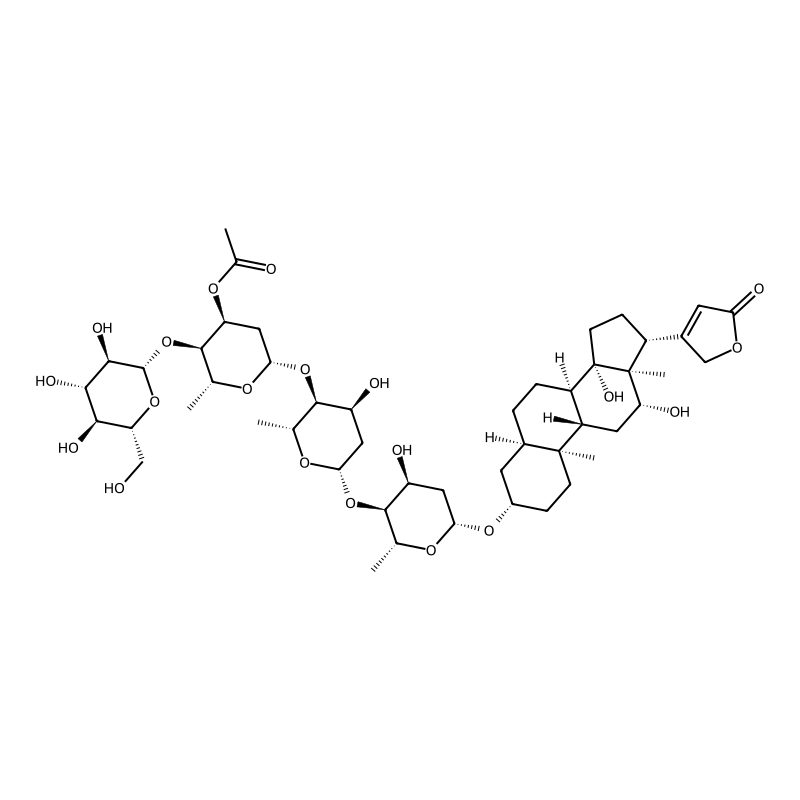

Lanatoside C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lanatoside C is a naturally occurring primary cardiac glycoside extracted from Digitalis lanata. Structurally distinguished from its secondary metabolite, digoxin, by the presence of a terminal glucose and an acetyl group on the third digitoxose sugar, it serves as a critical procurement target in both pharmaceutical manufacturing and analytical chemistry [1]. In industrial workflows, it functions as the direct biochemical precursor for the semi-synthesis of digoxin and deslanoside. In laboratory settings, it is utilized as a reference standard for pharmacopeial compliance (Digoxin EP Impurity H) and as a distinct Na+/K+-ATPase inhibitor with unique downstream signaling profiles compared to standard cardenolides.

Procuring downstream metabolites like digoxin or deslanoside as substitutes for Lanatoside C compromises both synthetic and analytical workflows. In API manufacturing, Lanatoside C is the mandatory starting material for controlled deglucosylation and deacetylation; substituting it with pre-cleaved glycosides eliminates the ability to study or optimize these conversion pathways. In pharmacological assays, the bulky acetyl-glucosyl moiety of Lanatoside C alters its binding kinetics and downstream kinase signaling, meaning substitution with digoxin can yield diametrically opposite pathway activations, such as the suppression rather than induction of ERK phosphorylation [1]. Furthermore, in quality control, Lanatoside C is structurally mandated as a specific impurity standard, making generic class-level substitution analytically invalid.

Native Precursor Abundance for Extraction and Synthesis

In raw Digitalis lanata extracts, Lanatoside C is the predominant primary glycoside, making it the necessary target for high-yield digoxin synthesis. Quantitative analysis demonstrates that untreated D. lanata leaves contain 115.6 µg of Lanatoside C per 100 mg of dry weight, compared to only 7.45 µg of native digoxin. Through controlled chemical hydrolysis (using sodium methoxide and acetic acid), the Lanatoside C pool is quantitatively converted to yield 115.1 µg of digoxin per 100 mg of leaves [1].

| Evidence Dimension | Native concentration in unhydrolyzed D. lanata source material |

| Target Compound Data | Lanatoside C: 115.6 µg / 100 mg dry leaf |

| Comparator Or Baseline | Digoxin: 7.45 µg / 100 mg dry leaf |

| Quantified Difference | Lanatoside C is present at a >15-fold higher concentration natively. |

| Conditions | HPLC-UV analysis of 50% methanol extracts of unhydrolyzed Digitalis lanata leaves. |

Industrial and academic buyers developing extraction or semi-synthetic workflows must procure Lanatoside C to accurately model the primary mass-balance conversion into secondary glycosides like digoxin and deslanoside.

Divergent Downstream Kinase Signaling in Oncology Models

While Lanatoside C shares the core Na+/K+-ATPase inhibition mechanism with other cardiac glycosides, its distinct structural appendages drive divergent downstream signaling. In human hepatocellular carcinoma (HCC) models, Lanatoside C suppresses ERK activation in a time- and concentration-dependent manner, acting primarily through protein kinase Cδ (PKCδ) to induce apoptosis. This contrasts sharply with the established mechanisms of digoxin, ouabain, and proscillaridin A, which are documented to induce ERK activation under similar conditions [1].

| Evidence Dimension | Effect on ERK phosphorylation pathway |

| Target Compound Data | Lanatoside C: Suppresses ERK activation |

| Comparator Or Baseline | Digoxin / Ouabain: Induces ERK activation |

| Quantified Difference | Diametrically opposite downstream kinase modulation despite shared primary receptor target. |

| Conditions | In vitro HCC cell line assays monitoring ERK phosphorylation over time and concentration gradients. |

Researchers screening cardiac glycosides for oncology repurposing must select Lanatoside C specifically to target the PKCδ/ERK-suppression pathway, as substituting with digoxin will trigger the opposite cellular response.

Pharmacopeial Quality Control and Impurity Standardization

Lanatoside C is structurally designated as Digoxin EP Impurity H. During the commercial production of digoxin, incomplete enzymatic cleavage of the terminal glucose and acetyl groups leaves residual Lanatoside C in the final API. Pharmacopeial monographs require the precise quantification of this specific precursor to validate the completion of the digilanidase-mediated hydrolysis, exploiting the exact mass difference of the acetyl and glucose moieties .

| Evidence Dimension | Structural identity in pharmacopeial testing |

| Target Compound Data | Lanatoside C (Digoxin Impurity H): Contains terminal glucose and acetyl group (MW 985.12) |

| Comparator Or Baseline | Digoxin (API): Lacks terminal glucose and acetyl group (MW 780.95) |

| Quantified Difference | Exact structural mass difference of 1 acetyl and 1 glucose moiety. |

| Conditions | HPLC analytical validation of Digoxin API purity. |

Analytical laboratories and QA/QC departments must procure high-purity Lanatoside C to comply with regulatory mandates for Digoxin impurity profiling, a function no other glycoside can fulfill.

Semi-Synthetic Precursor for Secondary Glycoside Production

Lanatoside C is the optimal starting material for chemical and biochemical synthesis workflows aiming to produce digoxin or deslanoside. Because it natively contains the full acetyl-glucosyl chain, it allows process chemists to optimize specific deacetylation (via sodium methoxide) or deglucosylation (via acetic acid/digilanidase) steps, enabling precise yield control in API manufacturing [1].

Analytical Standard for Digoxin API Quality Control

In pharmaceutical quality assurance, Lanatoside C is strictly required as a reference standard (Digoxin EP Impurity H). It is utilized in HPLC-UV assays to detect incomplete enzymatic hydrolysis in commercial digoxin batches, ensuring that the API meets European Pharmacopoeia (EP) and USP purity specifications .

Pharmacological Screening for Atypical Na+/K+-ATPase Inhibitors

For oncology researchers investigating the repurposing of cardiac glycosides, Lanatoside C provides a unique mechanistic profile. Its ability to suppress ERK activation via PKCδ—in direct contrast to the ERK-inducing effects of digoxin—makes it a critical compound for studies targeting hepatocellular carcinoma and other malignancies where standard cardenolides fail or produce pro-proliferative signaling [2].

References

- [1] Combination of Pretreatments with Acetic Acid and Sodium Methoxide for Efficient Digoxin Preparation from Digitalis Glycosides. Advances in Biological Chemistry, 6, 63-71. (2016).

- [3] Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells. Scientific Reports 7, 46128 (2017).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H301 (95.35%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (93.02%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (93.02%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

C01 - Cardiac therapy

C01A - Cardiac glycosides

C01AA - Digitalis glycosides

C01AA06 - Lanatoside C

KEGG Target based Classification of Drugs

Hydrolases (EC3)

ATPase [EC:3.6.3.-]

ATP1A [HSA:476 477 478 480] [KO:K01539]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Durmaz I, Guven EB, Ersahin T, Ozturk M, Calis I, Cetin-Atalay R. Liver cancer cells are sensitive to Lanatoside C induced cell death independent of their PTEN status. Phytomedicine. 2016 Jan 15;23(1):42-51. doi: 10.1016/j.phymed.2015.11.012. Epub 2015 Dec 12. PubMed PMID: 26902406.

3: Shi H, Mao X, Zhong Y, Liu Y, Zhao X, Yu K, Zhu R, Wei Y, Zhu J, Sun H, Mao Y, Zeng Q. Lanatoside C Promotes Foam Cell Formation and Atherosclerosis. Sci Rep. 2016 Jan 29;6:20154. doi: 10.1038/srep20154. PubMed PMID: 26821916; PubMed Central PMCID: PMC4731744.

4: Kang MA, Kim MS, Kim W, Um JH, Shin YJ, Song JY, Jeong JH. Lanatoside C suppressed colorectal cancer cell growth by inducing mitochondrial dysfunction and increased radiation sensitivity by impairing DNA damage repair. Oncotarget. 2016 Feb 2;7(5):6074-87. doi: 10.18632/oncotarget.6832. PubMed PMID: 26756216; PubMed Central PMCID: PMC4868741.

5: Crommentuijn MH, Maguire CA, Niers JM, Vandertop WP, Badr CE, Würdinger T, Tannous BA. Intracranial AAV-sTRAIL combined with lanatoside C prolongs survival in an orthotopic xenograft mouse model of invasive glioblastoma. Mol Oncol. 2016 Apr;10(4):625-34. doi: 10.1016/j.molonc.2015.11.011. Epub 2015 Dec 11. PubMed PMID: 26708508; PubMed Central PMCID: PMC4826802.

6: Wang W, Liu H, Yang J, Shen Y. Acute Pulmonary Edema After Cranioplasty. J Neurosurg Anesthesiol. 2016 Jan;28(1):84. doi: 10.1097/ANA.0000000000000197. PubMed PMID: 26083423.

7: Carlier J, Guitton J, Romeuf L, Bévalot F, Boyer B, Fanton L, Gaillard Y. Screening approach by ultra-high performance liquid chromatography-tandem mass spectrometry for the blood quantification of thirty-four toxic principles of plant origin. Application to forensic toxicology. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 15;975:65-76. doi: 10.1016/j.jchromb.2014.10.028. Epub 2014 Nov 1. PubMed PMID: 25438245.

8: Cheung YY, Chen KC, Chen H, Seng EK, Chu JJ. Antiviral activity of lanatoside C against dengue virus infection. Antiviral Res. 2014 Nov;111:93-9. doi: 10.1016/j.antiviral.2014.09.007. Epub 2014 Sep 22. PubMed PMID: 25251726.

9: Aparna V, Dineshkumar K, Mohanalakshmi N, Velmurugan D, Hopper W. Identification of natural compound inhibitors for multidrug efflux pumps of Escherichia coli and Pseudomonas aeruginosa using in silico high-throughput virtual screening and in vitro validation. PLoS One. 2014 Jul 15;9(7):e101840. doi: 10.1371/journal.pone.0101840. eCollection 2014. PubMed PMID: 25025665; PubMed Central PMCID: PMC4099075.

10: Cingoz GS, Verma SK, Gurel E. Hydrogen peroxide-induced antioxidant activities and cardiotonic glycoside accumulation in callus cultures of endemic Digitalis species. Plant Physiol Biochem. 2014 Sep;82:89-94. doi: 10.1016/j.plaphy.2014.05.008. Epub 2014 May 28. PubMed PMID: 24915111.

11: Teng J, Hejazi S, Badr CE, Tannous BA. Systemic anticancer neural stem cells in combination with a cardiac glycoside for glioblastoma therapy. Stem Cells. 2014 Aug;32(8):2021-32. doi: 10.1002/stem.1727. Erratum in: Stem Cells. 2016 Jan;34(1):252. PubMed PMID: 24801379; PubMed Central PMCID: PMC4454401.

12: Bao H, Wang J, Zhou D, Han Z, Su L, Zhang Y, Ye X, Xu C, Wang Y, Li Q. Protein-protein interaction network analysis in chronic obstructive pulmonary disease. Lung. 2014 Feb;192(1):87-93. doi: 10.1007/s00408-013-9509-x. Epub 2013 Nov 17. Retraction in: Bao H, Wang J, Zhou D, Han Z, Su L, Zhang Y, Ye X, Xu C, Wang Y, Li Q. Lung. 2015 Oct;193(5):869. PubMed PMID: 24241792.

13: Sahin G, Verma SK, Gurel E. Calcium and magnesium elimination enhances accumulation of cardenolides in callus cultures of endemic Digitalis species of Turkey. Plant Physiol Biochem. 2013 Dec;73:139-43. doi: 10.1016/j.plaphy.2013.09.007. Epub 2013 Sep 24. PubMed PMID: 24095920.

14: Ueda Y, Mishiro K, Yoshida K, Furuta T, Kawabata T. Regioselective diversification of a cardiac glycoside, lanatoside C, by organocatalysis. J Org Chem. 2012 Sep 21;77(18):7850-7. Epub 2012 Sep 4. PubMed PMID: 22870937.

15: Badr CE, Wurdinger T, Nilsson J, Niers JM, Whalen M, Degterev A, Tannous BA. Lanatoside C sensitizes glioblastoma cells to tumor necrosis factor-related apoptosis-inducing ligand and induces an alternative cell death pathway. Neuro Oncol. 2011 Nov;13(11):1213-24. doi: 10.1093/neuonc/nor067. Epub 2011 Jul 13. PubMed PMID: 21757445; PubMed Central PMCID: PMC3199161.

16: Roscani MG, Zanati SG, Magalhães CG, Borges VT, Matsubara BB. Digitalis-like induced arrhythmia in a patient with rheumatic mitral regurgitation complicated by preeclampsia. Hypertens Pregnancy. 2010 Jan;29(2):148-52. doi: 10.3109/10641950902928571. PubMed PMID: 19891530.

17: Pellati F, Bruni R, Bellardi MG, Bertaccini A, Benvenuti S. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata. J Chromatogr A. 2009 Apr 10;1216(15):3260-9. doi: 10.1016/j.chroma.2009.02.042. Epub 2009 Feb 21. PubMed PMID: 19268961.

18: Guillarme D, Grata E, Glauser G, Wolfender JL, Veuthey JL, Rudaz S. Some solutions to obtain very efficient separations in isocratic and gradient modes using small particles size and ultra-high pressure. J Chromatogr A. 2009 Apr 10;1216(15):3232-43. doi: 10.1016/j.chroma.2009.02.032. Epub 2009 Feb 21. PubMed PMID: 19251260.

19: Chen DY, Cao J, Zhu BP. Drug therapy of paroxysmal atrial fibrillation in the elderly over 75 years old. Chin Med Sci J. 2006 Mar;21(1):16-9. PubMed PMID: 16615278.

20: Zamotaev IuN, Kremnev IuA, Podshibiakin SE. [Cardiac glycosides in complex treatment of patients with heart failure and supraventricular arrhythmias]. Klin Med (Mosk). 2005;83(7):59-63. Russian. PubMed PMID: 16117429.

Explore Compound Types